3-aminonaphthalene-2-carboxylic acid hydrochloride
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Overview
Description
3-aminonaphthalene-2-carboxylic acid hydrochloride is an organic compound that has garnered significant attention in various scientific research fields. This compound is known for its unique structure, which includes an amino group attached to a naphthalene ring, along with a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminonaphthalene-2-carboxylic acid hydrochloride typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia in the presence of a catalyst. The process includes the following steps:
Reactants: 3-hydroxy-2-naphthoic acid, ammonia, and zinc chloride.
Conditions: The reactants are added to an autoclave and stirred.
Heating: The mixture is heated to 195°C and maintained for 36 hours under a pressure of approximately 2.7 MPa.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-aminonaphthalene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used for substitution reactions.
Major Products
Oxidation: Nitro-3-aminonaphthalene-2-carboxylic acid.
Reduction: 3-aminonaphthalene-2-methanol.
Substitution: Halogenated derivatives of 3-aminonaphthalene-2-carboxylic acid.
Scientific Research Applications
3-aminonaphthalene-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-aminonaphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect pathways involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-aminonaphthalene-3-carboxylic acid
- 3-amino-2-naphthalenecarboxylic acid
- Beta-naphthylamine-3-carboxylic acid
Uniqueness
3-aminonaphthalene-2-carboxylic acid hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
66373-69-1 |
---|---|
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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